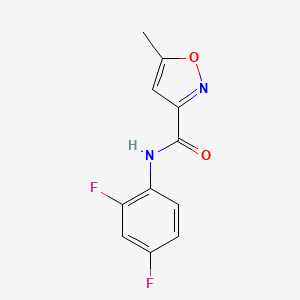

![molecular formula C25H27N3O2 B5563949 N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide](/img/structure/B5563949.png)

N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide is a useful research compound. Its molecular formula is C25H27N3O2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 401.21032711 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aromatase Inhibitors and Cancer Therapy

Research has focused on the synthesis and biological evaluation of compounds as inhibitors of estrogen biosynthesis, particularly for the treatment of hormone-dependent breast cancer. Compounds with structural similarities have shown significant activity in inhibiting human placental aromatase, which is key in the treatment of breast cancer, indicating a potential pathway for the development of effective cancer therapies (Hartmann & Batzl, 1986).

Gastrointestinal Motility Disorders

Structure-activity relationship studies have led to the discovery of potent, peripherally selective opioid antagonists suitable for treating gastrointestinal motility disorders. Alterations in the size and polarity of N-substituents within similar compounds have resulted in high-affinity opioid receptor antagonists that distribute selectively to peripheral receptors, highlighting potential applications in treating disorders like irritable bowel syndrome (Zimmerman et al., 1994).

Neuroprotective Agents

Compounds derived from structural modifications of known neuroprotectants have been identified for their potent and selective antagonistic activity against N-methyl-D-aspartate (NMDA) receptors. This activity suggests a promising avenue for developing neuroprotective agents, potentially applicable in conditions such as Alzheimer's disease, without the side effects associated with nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).

Anticonvulsant Agents

The development of new anticonvulsants has led to the synthesis of derivatives with potent activity against audiogenic seizures in mice. The structure-activity relationship studies of such compounds have revealed noncompetitive AMPA receptor modulators, indicating their potential use as anticonvulsant agents (Gitto et al., 2006).

Antimycobacterial and Antimicrobial Activity

Spiro-piperidin-4-ones synthesized through an atom economic and stereoselective process have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This research suggests potential applications in developing new antimycobacterial agents for treating tuberculosis (Kumar et al., 2008).

properties

IUPAC Name |

N-[(3R,4R)-3-hydroxy-1-[[4-(3-methylphenyl)phenyl]methyl]piperidin-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2/c1-18-3-2-4-22(15-18)20-7-5-19(6-8-20)16-28-14-11-23(24(29)17-28)27-25(30)21-9-12-26-13-10-21/h2-10,12-13,15,23-24,29H,11,14,16-17H2,1H3,(H,27,30)/t23-,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANOQAJLCBZATA-DNQXCXABSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)CN3CCC(C(C3)O)NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)CN3CC[C@H]([C@@H](C3)O)NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5563872.png)

![2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5563883.png)

![(3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol](/img/structure/B5563886.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5563891.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5563893.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5563896.png)

![2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5563899.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563911.png)

![[3-(3-methylbut-2-en-1-yl)-1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methanol](/img/structure/B5563918.png)

![methyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5563925.png)

![8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B5563937.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)